4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor of the BCR-ABL protein. This protein is a tyrosine kinase often implicated in the development of chronic myeloid leukemia (CML). Inhibiting BCR-ABL can prevent the uncontrolled growth and proliferation of cancer cells, making this compound a potential therapeutic agent for CML.
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide inhibits the BCR-ABL protein by interfering with its myristate binding site. Myristoylation, the attachment of myristate to a protein, is crucial for the proper localization and function of BCR-ABL. By blocking the myristate binding site, this compound prevents myristoylation and subsequently inhibits the oncogenic activity of BCR-ABL.
The primary application of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide, based on current research, is as a potential therapeutic agent for chronic myeloid leukemia (CML). Its ability to inhibit the activity of the BCR-ABL protein, a key driver of CML, makes it a promising candidate for further development as an anti-cancer drug.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7